Physicochemical properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Physicochemical properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Abstract
This whitepaper provides a comprehensive technical guide on the characterization of the physicochemical properties of the novel heterocyclic compound, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. As specific experimental data for this molecule is not widely available in public literature, this guide serves as a foundational framework for its empirical investigation. We present not only the predicted characteristics based on its molecular structure but also furnish detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters. These properties—including melting point, boiling point, solubility, and pKa—are paramount as they directly influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates. This document is intended to equip researchers and drug development professionals with the necessary theoretical understanding and practical methodologies to thoroughly profile this and similar novel chemical entities.
Introduction and Molecular Overview
The compound 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine belongs to the isoxazole class of heterocycles, a scaffold known for a wide range of biological activities and its presence in several approved pharmaceuticals. The specific substitution pattern of this molecule—a tert-butyl group at position 3, an ethyl group at position 4, and an amine at position 5—suggests a unique combination of lipophilicity and basicity that warrants detailed investigation for its potential in medicinal chemistry.
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite in the drug discovery pipeline. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity. This guide provides the essential protocols to build a comprehensive physicochemical profile for this novel compound.
Chemical Structure and Basic Identifiers
-
IUPAC Name: 5-tert-butyl-4-ethyl-1,2-oxazol-3-amine
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Molecular Formula: C₉H₁₇N₃O
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Molecular Weight: 183.25 g/mol
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CAS Number: While a specific CAS number for this exact structure is not found in common databases, related structures such as 3-Amino-5-tert-butylisoxazole have the CAS number 55809-36-4.[1]
Figure 1: Chemical Structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
Structural Analysis and Predicted Properties
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Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core is generally stable and can participate in various intermolecular interactions.
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5-Amino Group (-NH₂): This primary amine is a key functional group. It is expected to be basic, readily forming salts with acids. This property is crucial for aqueous solubility and allows for multiple hydrogen bonding interactions (as a donor).
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3-Tert-butyl Group (-C(CH₃)₃): This bulky, non-polar group significantly increases the molecule's lipophilicity (fat-solubility). It can also provide steric hindrance, potentially influencing metabolic stability by shielding adjacent parts of the molecule from enzymatic degradation.
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4-Ethyl Group (-CH₂CH₃): This alkyl group further contributes to the overall lipophilicity of the compound.
Based on this structure, we can hypothesize that the molecule will have moderate to low aqueous solubility in its free base form, which can be significantly enhanced at acidic pH due to the protonation of the amino group. The substantial alkyl substitution suggests good potential for membrane permeability.
Experimental Determination of Core Physicochemical Properties
The following sections detail the standardized, reproducible protocols for determining the key physicochemical properties essential for drug development.
Melting Point (MP) Determination
The melting point is a fundamental indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt over a wider range and at a lower temperature.[2][3][4]
Causality: The energy required to overcome the crystal lattice forces of a solid determines its melting point. Impurities disrupt this lattice, requiring less energy to break the intermolecular forces, hence the lower and broader melting range.
Experimental Protocol: Capillary Method
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Sample Preparation: Finely crush a small amount of the crystalline compound on a watch glass using a spatula.[5]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer and place it in a Thiele tube filled with mineral oil.[2]
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool to at least 15-20°C below this approximate temperature.[2]
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Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Record the temperature (T1) at which the first liquid droplet appears and the temperature (T2) at which the last solid crystal melts. The melting point is reported as the range T1-T2.
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Replicates: Perform the measurement in triplicate to ensure reproducibility.
Figure 2: Workflow for Melting Point Determination
Boiling Point (BP) Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] It is a key characteristic for non-solid compounds and is essential for purification by distillation.
Causality: The boiling point is a measure of the strength of intermolecular forces in a liquid. Stronger forces (like hydrogen bonding) require more energy to overcome, resulting in a higher boiling point.
Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)
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Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.[8]
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.[6][7][8]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[9]
-
Heating: Gently heat the arm of the Thiele tube with a microburner.[9]
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[7][9]
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The moment the bubbling stops and liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point.
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Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[6]
Aqueous Solubility Determination
Solubility, particularly in aqueous media, is a critical determinant of a drug's absorption and distribution. Poor aqueous solubility is a major hurdle in drug development.[10]
Causality: Solubility represents the thermodynamic equilibrium between a compound in its solid state and dissolved in a solvent. It is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecules. For ionizable compounds, solubility is highly pH-dependent.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]
-
Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.[12][13]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Dilute the filtered aqueous sample with the same solvent.
-
Analyze the standard and sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration.[10]
-
-
Data Reporting: The determined concentration is the solubility of the compound at that specific pH and temperature, typically reported in mg/mL or µM.
Figure 3: Workflow for Shake-Flask Solubility Assay
Ionization Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, the pKa of its conjugate acid (BH⁺) will dictate its charge state, and thus its solubility and permeability, across the gastrointestinal tract.
Causality: The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) describes the relationship between pH and the ionization state of a compound. At the half-equivalence point of a titration, the concentrations of the acidic and basic forms are equal, making the log term zero and pH equal to pKa.[14]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[15]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a standardized solution of HCl (e.g., 0.1 M). This ensures the amine is fully protonated at the start.[15]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse a calibrated pH electrode.
-
Titrant Addition: Gradually add small, precise volumes of a standardized basic titrant (e.g., 0.1 M NaOH) using an autoburette.[15]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).[15] Alternatively, specialized software can be used to calculate the pKa from the titration data.
Summary of Physicochemical Profile
The data obtained from the aforementioned experimental protocols should be compiled into a comprehensive summary table. This table serves as a quick reference for the compound's key properties, facilitating its evaluation for further development.
| Physicochemical Property | Experimental Method | Predicted Outcome | Experimental Result |
| Molecular Formula | - | C₉H₁₇N₃O | - |
| Molecular Weight | Mass Spectrometry | 183.25 g/mol | |
| Physical State | Visual Inspection | Solid or Oil | |
| Melting Point (°C) | Capillary Method | - | |
| Boiling Point (°C) | Micro-Boiling Point | - | |
| Aqueous Solubility | |||
| at pH 1.2 | Shake-Flask & HPLC | High | |
| at pH 6.8 | Shake-Flask & HPLC | Low to Moderate | |
| pKa (Conjugate Acid) | Potentiometric Titration | 3.0 - 5.0 |
Conclusion
The systematic characterization of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine's physicochemical properties is an indispensable step in evaluating its potential as a lead compound in drug discovery. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data on its melting point, boiling point, pH-dependent solubility, and ionization constant. This empirical data, when acquired, will supersede any theoretical predictions and provide the solid foundation required for informed decision-making in medicinal chemistry, enabling rational optimization of its ADME properties and advancing its journey through the development pipeline.
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